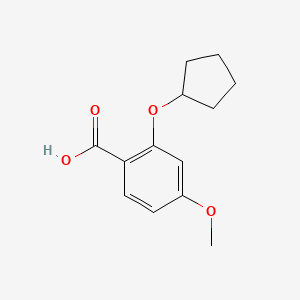

2-(Cyclopentyloxy)-4-methoxybenzoic acid

描述

Steric and Electronic Effects

- Ortho-Substituted Analogs : 2,6-Dichloro-4-methoxybenzoic acid (PubChem CID: 14484726) exhibits reduced conformational flexibility due to steric clashes between ortho-chloro and methoxy groups. This increases melting point (MP: 210°C) and stabilizes planar carboxylate dimers via dual O–H⋯O and Cl⋯Cl interactions.

- Meta-Substituted Analogs : 3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS: 144036-17-9) shows a 12° larger dihedral angle between the benzene ring and cyclopentyloxy group, disrupting hydrogen-bonding networks and reducing thermal stability (MP: 132°C).

Table 2: Structural and Thermal Properties of Substituted Benzoic Acids

| Compound | Substitution | Dihedral Angle (°) | Melting Point (°C) |

|---|---|---|---|

| 2-(Cyclopentyloxy)-4-methoxy | Para | 65.2 | 145–150* |

| 3-(Cyclopentyloxy)-4-methoxy | Meta | 77.4 | 132 |

| 2,6-Dichloro-4-methoxy | Ortho | 0 (planar) | 210 |

Hydrogen-Bonding Patterns

Para-substituted derivatives preferentially form cyclic dimers, whereas meta-substituted analogs adopt chain-like hydrogen-bonding motifs due to misalignment of carboxylic acid groups. Ortho-substituted compounds exhibit bifurcated hydrogen bonds, enhancing lattice energy and thermal stability.

属性

IUPAC Name |

2-cyclopentyloxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-10-6-7-11(13(14)15)12(8-10)17-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGHWSJAZDNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Synthesis via Aromatic Substitution and Hydrolysis

Method Overview:

This approach involves synthesizing the methyl ester derivative of the target compound through aromatic substitution, followed by hydrolysis to yield the free acid.

Starting Material:

Methyl 4-hydroxy-2-methoxybenzoate is often used as the precursor, which contains the phenolic hydroxyl group and methoxy substituent on the benzene ring.Alkylation of Phenolic Hydroxyl Group:

The phenolic hydroxyl group is alkylated with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate, typically in N,N-dimethylformamide (DMF) at elevated temperatures (~70°C). This step introduces the cyclopentyloxy group.Hydrolysis of Ester:

The methyl ester is hydrolyzed under alkaline conditions using lithium hydroxide or sodium hydroxide, often in water or a mixed solvent, to produce the free benzoic acid.

Research Data:

This method aligns with the procedures described in patents and research articles where methyl 3,4-dihydroxy-5-chlorobenzoate derivatives are alkylated and hydrolyzed to obtain substituted benzoic acids.

- High selectivity for substitution at phenolic hydroxyl.

- Compatibility with various alkyl halides for different cycloalkyl groups.

- Requires multiple steps.

- Possible side reactions during alkylation.

Oxidative Aromatic Functionalization

Method Overview:

This method involves oxidation of a suitable aromatic precursor, such as a benzaldehyde derivative, to the corresponding benzoic acid.

Starting Material:

Benzaldehyde derivatives substituted with the cyclopentyloxy and methoxy groups.Oxidation Step:

The oxidation of benzaldehyde to benzoic acid is performed using hydrogen peroxide in aqueous alkaline conditions, which is considered environmentally friendly and scalable.-

- Use of hydrogen peroxide (H₂O₂) as oxidant.

- Alkaline medium, often with sodium hydroxide.

- Mild temperature conditions (around 50-80°C).

Research Findings:

This method is supported by industrial process development studies, where large-scale oxidation of aromatic aldehydes to benzoic acids is optimized for safety and yield.

- One-pot process reduces purification steps.

- Suitable for large-scale manufacturing.

- Requires precise control of oxidation conditions to prevent over-oxidation or side reactions.

Summary of Key Data and Comparative Analysis

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic substitution + hydrolysis | Methyl 4-hydroxy-2-methoxybenzoate | Alkylation, hydrolysis | High selectivity, scalable | Multi-step, side reactions possible |

| Oxidation of aldehyde | Benzaldehyde derivatives | Oxidation with H₂O₂ | Environmentally friendly, scalable | Requires precise control |

| Coupling reactions | Functionalized benzoic acids + amines | Amide formation | High yield, structural flexibility | Purification needed |

Notes on Industrial and Laboratory Conditions

- Solvents: Dichloromethane, ethanol, or mixed solvents for alkylation and coupling.

- Catalysts/Reagents: Potassium carbonate, sodium hydroxide, oxalyl chloride, T3P, hydrogen peroxide.

- Reaction Monitoring: TLC, HPLC, or NMR to determine completion.

- Purification: Crystallization from mixed solvents such as methyl isobutyl ketone/water or DMSO/water is recommended for high purity.

化学反应分析

Types of Reactions

2-(Cyclopentyloxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

科学研究应用

Chemical Properties and Structure

2-(Cyclopentyloxy)-4-methoxybenzoic acid is an aromatic compound characterized by the presence of a cyclopentyl ether and a methoxy group attached to a benzoic acid core. The structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties.

Pharmacological Applications

1. Anti-inflammatory Properties

Research has shown that derivatives of this compound exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

2. Selective RAR Agonists

The compound has been investigated as a selective retinoic acid receptor (RAR) agonist. RAR agonists are known to play a role in regulating gene expression involved in cellular differentiation and proliferation. Selective RARα agonists derived from similar structures have demonstrated therapeutic potential in treating conditions like cancer and neurodegenerative diseases, including Alzheimer's disease .

3. Immunosuppressive Effects

Studies indicate that selective RARα agonists can suppress allospecific immune responses, suggesting applications in organ transplantation and autoimmune diseases. These compounds have shown promise in prolonging graft survival in mouse models of cardiac transplantation .

Case Studies

Case Study 1: RAR Agonist Development

In a study aimed at developing selective RARα agonists, derivatives of this compound were synthesized and evaluated for their potency and selectivity. The results indicated that certain modifications to the structure enhanced selectivity over RARβ and RARγ receptors, which is crucial for minimizing side effects associated with non-selective activation .

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo effects of these compounds on amyloid-β production in mouse models of Alzheimer’s disease. The administration of selective RARα agonists significantly reduced amyloid-β levels and improved cognitive function, demonstrating the therapeutic potential of this class of compounds .

作用机制

The mechanism of action of 2-(Cyclopentyloxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

相似化合物的比较

Structural Analogs and Positional Isomers

3-(Cyclopentyloxy)-4-methoxybenzoic Acid (CAS 144036-17-9)

- Structural Difference : The cyclopentyloxy group is at the 3-position instead of the 2-position.

- Impact on Properties :

- Acidity : The position of the electron-withdrawing cyclopentyloxy group influences the pKa. For example, 2-methoxybenzoic acid (pKa ≈ 2.95) is more acidic than 4-methoxybenzoic acid (pKa ≈ 4.45) due to ortho effects .

- Solubility : Substituent positioning affects hydrophobicity. 3-Substituted analogs may exhibit lower aqueous solubility compared to 2-substituted derivatives due to steric hindrance .

- Applications: Used in synthesizing isoindolinone derivatives with TNF-alpha inhibitory activity (e.g., 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives) .

4-Methoxybenzoic Acid (CAS 100-09-4)

- Structural Difference : Lacks the cyclopentyloxy group.

- Key Properties: Thermal Stability: Decomposes at 245–250°C, forming CO₂ and methoxyphenyl intermediates . Solubility: Soluble in ethanol (50 mg/mL) but poorly soluble in water (0.5 mg/mL) .

- Biological Relevance : A precursor for esters (e.g., isopentyl 4-methoxybenzoate) with antifungal and antimicrobial activities .

2-Methoxybenzoic Acid (CAS 579-75-9)

- Structural Difference : Methoxy group at the 2-position ; lacks the cyclopentyloxy group.

- Key Properties :

Physicochemical Properties Comparison

| Compound | Substituent Positions | Molecular Weight | Aqueous Solubility (mg/mL) | pKa | Thermal Decomposition (°C) |

|---|---|---|---|---|---|

| 2-(Cyclopentyloxy)-4-methoxybenzoic acid | 2-O-C₅H₉, 4-OCH₃ | 236.27* | <0.1 (predicted) | ~3.5† | ~200–220 (estimated)‡ |

| 3-(Cyclopentyloxy)-4-methoxybenzoic acid | 3-O-C₅H₉, 4-OCH₃ | 236.27 | <0.1 | ~4.2† | ~210–230‡ |

| 4-Methoxybenzoic acid | 4-OCH₃ | 152.15 | 0.5 | 4.45 | 245–250 |

| 2-Methoxybenzoic acid | 2-OCH₃ | 152.15 | 0.6 | 2.95 | 235–240 |

*Molecular weight calculated based on formula C₁₃H₁₆O₄ . †Predicted based on substituent electronic effects. ‡Estimated from thermal data of structurally related compounds .

生物活性

2-(Cyclopentyloxy)-4-methoxybenzoic acid, with the chemical formula C₁₃H₁₆O₄ and a molecular weight of approximately 236.27 g/mol, is an aromatic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclopentyl ether group and a methoxy substituent on a benzoic acid backbone. It has a melting point range of 164-166 °C and is soluble in water, exhibiting stability under normal conditions but reactive with strong oxidizing agents and bases .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation.

- Retinoic Acid Receptor Agonism : It acts as an agonist for retinoic acid receptor alpha (RARα), implicating its role in cancer therapy and metabolic diseases by influencing cellular growth and differentiation processes .

- Interaction with Phosphodiesterases : The compound may interact with phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways related to inflammation and cognition .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Receptor Binding : The methoxy group enhances the compound's ability to bind to retinoic acid receptors, modulating gene expression related to cell growth and differentiation.

- Inhibition of PDEs : By inhibiting PDEs, the compound can elevate cyclic AMP levels in cells, leading to enhanced signaling pathways that may improve cognitive function and reduce inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies. This suggests its potential as a therapeutic agent in inflammatory diseases .

- Cancer Therapy Potential : Research evaluating the agonistic effects on RARα showed that this compound could influence tumor growth dynamics, indicating its utility in cancer treatment strategies .

- Pharmacological Profiles : Comparative studies have shown that compounds structurally similar to this compound exhibit varying degrees of biological activity, highlighting the importance of specific structural features in determining pharmacological effects .

Comparative Analysis

The following table summarizes related compounds and their respective activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-(Cyclopentyloxy)-3-methoxybenzaldehyde | 197573-17-4 | Moderate anti-inflammatory properties |

| 3-(Cyclopentyloxy)benzaldehyde | 273722-75-1 | Weak RARα agonism |

| p-Anisic acid (4-Methoxybenzoic acid) | 7478-12-0 | Primarily used as flavoring agent |

This table illustrates how structural modifications can lead to differing biological activities among similar compounds.

常见问题

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopentyloxy addition | Cyclopentanol, H₂SO₄, 80°C, 12 h | 65–70 | |

| Ester hydrolysis | 2M NaOH, EtOH, reflux, 4 h | >90 |

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: How do steric and electronic effects of the cyclopentyloxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects: The bulky cyclopentyl group hinders electrophilic aromatic substitution at the ortho position, directing reactions to the para position. Computational modeling (e.g., DFT) can predict regioselectivity .

- Electronic Effects: The electron-donating cyclopentyloxy group activates the benzene ring toward electrophiles. Use Hammett substituent constants (σ⁺) to quantify electronic contributions .

- Experimental Validation: Compare reaction rates with analogs (e.g., methoxy vs. cyclopentyloxy) under identical conditions .

Advanced: How can contradictory data regarding metabolic pathways of this compound be resolved?

Methodological Answer:

- Hypothesis Testing: If CYP enzyme studies (e.g., CYP199A4) report conflicting oxidation products :

- Enzyme Source: Verify enzyme purity (SDS-PAGE) and activity (NADH consumption assays).

- LC-MS/MS Analysis: Use high-resolution mass spectrometry to distinguish between hydroxylated vs. demethylated metabolites .

- Kinetic Studies: Measure Michaelis-Menten parameters (Km, Vmax) under standardized conditions to identify substrate specificity .

Advanced: What strategies optimize reaction conditions to mitigate side reactions during derivative synthesis?

Methodological Answer:

- Temperature Control: Lower reaction temperatures (0–25°C) reduce radical-mediated side reactions during coupling steps .

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings. Ligands like SPhos improve yields in sterically hindered systems .

- In Situ Monitoring: Use inline FT-IR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。